molecular formula C18H20FN3O3 B2986089 2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2097915-06-3

2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2986089
CAS RN: 2097915-06-3
M. Wt: 345.374
InChI Key: BXLSFNFESGQOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone, also known as JNJ-7925476, is a small molecule inhibitor that has been developed for scientific research applications. This compound has shown promising results in various studies, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Fluorophenoxypiperidinyl Ethanone Derivatives as Potential Therapeutic Agents

  • Chemical Synthesis and Characterization : The synthesis and spectroscopic characterization of compounds structurally related to 2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone have been extensively studied. For instance, Govindhan et al. (2017) focused on synthesizing and characterizing a compound using IR, NMR, and MS studies, which lays the groundwork for understanding the chemical properties and potential biological activities of such molecules (Govindhan et al., 2017).

  • Biochemical and Pharmacological Investigations : Derivatives of fluorophenoxypiperidinyl ethanone have been explored for various biochemical and pharmacological properties. Shanklin et al. (1991) synthesized a series of compounds as calcium-channel blockers and antihypertensive agents, evaluating their activity by their ability to antagonize calcium-induced contractions in isolated rabbit aortic strips. This suggests potential applications in cardiovascular research and drug development (Shanklin et al., 1991).

  • Antiallergy and Anti-inflammatory Potential : The synthesis and evaluation of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, closely related to the compound , have demonstrated potent antiallergy activity in preclinical models. Walsh et al. (1989) highlight the potential of such compounds in developing new treatments for allergic reactions and conditions (Walsh et al., 1989).

  • Molecular Docking and Computational Studies : Computational studies, including molecular docking, have become crucial in understanding the interaction of chemical compounds with biological targets. The compound synthesized by Govindhan et al. (2017) underwent molecular docking studies to elucidate its binding efficiency with human serum albumin, demonstrating the importance of such analyses in predicting the pharmacokinetics and biological relevance of new molecules (Govindhan et al., 2017).

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-13-20-9-6-17(21-13)25-16-7-10-22(11-8-16)18(23)12-24-15-4-2-14(19)3-5-15/h2-6,9,16H,7-8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLSFNFESGQOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

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